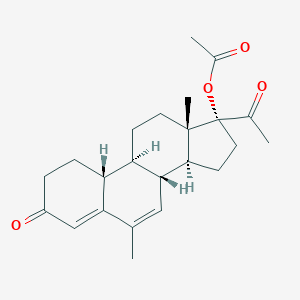

Nomegestrol acetate

Descripción general

Descripción

El acetato de nomegestrol es un progestágeno sintético derivado de la 19-nor-progesterona. Se utiliza principalmente en anticonceptivos orales, terapia hormonal de reemplazo en la menopausia y el tratamiento de trastornos ginecológicos . Este compuesto es conocido por su alta potencia progestativa y actividad selectiva en el receptor de progesterona, lo que lo convierte en un agente valioso en la salud reproductiva.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de nomegestrol se sintetiza a partir del acetato de 17α-hidroxiprogesterona. El proceso implica adición y eliminación de eterificación, seguido de una reacción de reducción hidrogenada para producir un producto crudo. Este producto crudo se cristaliza luego utilizando acetato de etilo . Otro método implica el uso de catalizadores Rh-Binap, que ofrecen condiciones de reacción suaves y la capacidad de reciclar el catalizador .

Métodos de Producción Industrial: La producción industrial del acetato de nomegestrol se centra en optimizar el rendimiento y la pureza al mismo tiempo que se minimiza el impacto ambiental. La ruta de síntesis está diseñada para ser corta, con intermedios estables y alto rendimiento del producto, lo que la hace rentable y adecuada para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de nomegestrol se somete a varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente saturados.

Aplicaciones Científicas De Investigación

Contraceptive Applications

Nomegestrol acetate is commonly used in combined oral contraceptive pills (COCs). Its unique properties allow for effective suppression of ovulation and regulation of menstrual cycles. The combination of NOMAC with 17-beta estradiol has been shown to provide effective contraception while maintaining a favorable safety profile.

Efficacy and Safety

- Clinical Studies : Clinical trials indicate that NOMAC combined with estradiol results in effective contraception with good cycle control. In a study involving women using NOMAC/estradiol, the pregnancy rate was significantly low, demonstrating its reliability as a contraceptive method .

- Adverse Effects : Commonly reported adverse effects include irregular bleeding, weight gain, and acne. A review indicated that 15.3% of users experienced acne, while 11.7% reported irregular withdrawal bleeding .

Treatment of Menstrual Disorders

NOMAC has also been investigated for its role in treating premenstrual dysphoric disorder (PMDD) and other menstrual-related symptoms.

Case Study: PMDD Treatment

A pilot study evaluated the use of NOMAC in conjunction with 17-beta estradiol for women suffering from PMDD. The findings suggested high adherence rates (63.3%) among participants, with significant improvements in mood symptoms reported .

- Outcomes : Women reported a reduction in mood disturbances, with a notable decrease in scores on the Depression Anxiety Stress Scales (DASS-21). However, side effects such as breakthrough bleeding (40.8%) were also noted .

Long-term Safety Concerns

Recent studies have raised concerns regarding the long-term use of NOMAC, particularly its association with intracranial meningiomas.

Research Findings

A comprehensive study indicated a dose-dependent relationship between prolonged NOMAC use and the risk of developing intracranial meningiomas. The incidence was found to be approximately 91.5 cases per 100,000 person-years for those with cumulative exposure exceeding 6 grams .

Comparative Studies

Comparative studies have assessed NOMAC against other progestogens and contraceptive methods:

Mecanismo De Acción

El acetato de nomegestrol ejerce sus efectos al unirse al receptor de progesterona, imitando la acción de la progesterona natural. Esta unión conduce a la activación de genes específicos involucrados en los procesos reproductivos. El compuesto también exhibe actividad antiandrogénica, lo que contribuye a sus efectos terapéuticos en los trastornos ginecológicos .

Compuestos Similares:

- Acetato de medroxiprogesterona

- Acetato de megestrol

- Acetato de ciproterona

Comparación: El acetato de nomegestrol es único debido a su alta selectividad para el receptor de progesterona y su mínima actividad androgénica y estrogénica. Esta selectividad reduce el riesgo de efectos secundarios comúnmente asociados con otros progestágenos, lo que lo convierte en una opción preferida en la terapia hormonal y la anticoncepción .

Comparación Con Compuestos Similares

- Medroxyprogesterone acetate

- Megestrol acetate

- Cyproterone acetate

Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and its minimal androgenic and estrogenic activity. This selectivity reduces the risk of side effects commonly associated with other progestogens, making it a preferred choice in hormone therapy and contraception .

Actividad Biológica

Nomegestrol acetate (NOMAC) is a synthetic progestogen derived from 19-norprogesterone, notable for its selective biological activity primarily at the progesterone receptor. This article explores the biological activity of NOMAC, focusing on its pharmacological properties, clinical applications, and research findings.

Pharmacological Profile

NOMAC exhibits high affinity for the progesterone receptor, demonstrating significant anti-gonadotropic activity. It effectively suppresses gonadotropic activity and ovulation in women at dosages of 1.5 mg/day or more, without binding to estrogen, glucocorticoid, or mineralocorticoid receptors . Its pharmacokinetics reveal a half-life of approximately 41.9 to 50 hours, allowing for sustained contraceptive efficacy even with missed doses .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability (F abs) | 63.4% |

| Half-life (t1/2) | 41.9 ± 16.2 hours |

| Maximum Concentration (Cmax) | 9077 ± 2720 pg/mL |

| Time to Maximum Concentration (tmax) | 2.50 hours (range: 1.00 – 5.00) |

Clinical Applications

NOMAC is primarily used in combination with estradiol (E2) as an oral contraceptive, marketed as a monophasic formulation that includes 2.5 mg NOMAC and 1.5 mg E2 . This combination has been shown to maintain cyclical stability comparable to other contraceptive methods while preserving the beneficial effects of estrogen on cardiovascular health .

Case Studies and Clinical Trials

- Premenstrual Dysphoric Disorder (PMDD) : A pilot study evaluated the effectiveness of NOMAC combined with E2 in treating mood symptoms associated with PMDD. Results indicated significant improvements in mood, as measured by the Depression Anxiety Stress Scales (DASS-21), with mean scores decreasing from 27.27 to 17.03 over the treatment period . However, side effects such as breakthrough bleeding (40.8%) and decreased libido (24.5%) were reported by participants .

- Long-term Tolerability : In clinical trials involving approximately 4,000 women, NOMAC demonstrated good long-term tolerability and safety, although further studies are necessary to fully ascertain its safety profile .

Biological Effects on Cancer Cells

Research indicates that NOMAC does not stimulate the proliferation of cancerous breast cells, unlike some synthetic progestogens . In both normal and cancerous human breast cells, NOMAC has shown favorable effects on estrogen metabolism, potentially reducing the risk of estrogen-related cancers .

Side Effects and Tolerability

While NOMAC is generally well-tolerated, side effects are not uncommon. The most frequently reported include:

Propiedades

IUPAC Name |

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-YQLZSBIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207349 | |

| Record name | Nomegestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58652-20-3 | |

| Record name | Nomegestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomegestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOMEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nomegestrol Acetate (NOMAC)?

A1: this compound (NOMAC) is a synthetic progestin, a class of medications that mimic the effects of the naturally occurring hormone progesterone. It is used in various applications, including hormone replacement therapy and contraception.

Q2: How does NOMAC exert its effects on the body?

A: NOMAC primarily acts by binding to progesterone receptors. [] This binding can lead to a range of downstream effects, including:

- Inhibition of Ovulation: NOMAC effectively suppresses the surge in luteinizing hormone (LH) that triggers ovulation. [, , ]

- Changes in Cervical Mucus: NOMAC alters the consistency of cervical mucus, making it thicker and less hospitable to sperm penetration. [, ]

- Endometrial Changes: NOMAC induces changes in the lining of the uterus (endometrium), making it less receptive to implantation of a fertilized egg. [, ]

Q3: Does NOMAC have any effects on estrogen levels?

A: Yes, NOMAC can indirectly lower estrogen levels by suppressing the production of gonadotropins like follicle-stimulating hormone (FSH) and LH, which are involved in estrogen synthesis. [, , , ]

Q4: How does NOMAC compare to other progestins in terms of its action on the endometrium?

A: Unlike some progestins that can have a proliferative effect on the endometrium, NOMAC does not appear to stimulate endometrial growth. [, ]

Q5: What is the molecular formula and weight of NOMAC?

A5: The molecular formula of NOMAC is C22H28O4, and its molecular weight is 356.47 g/mol.

Q6: Are there any known impurities associated with NOMAC synthesis?

A: Yes, recent studies have identified and characterized several impurities in NOMAC samples, both known and novel. These findings are important for quality control in NOMAC production. []

Q7: How do structural modifications of this compound impact its activity?

A: Research has shown that even small changes to the structure of NOMAC can significantly affect its binding affinity for steroid hormone receptors, particularly progesterone receptors. These changes influence its progestational, anti-estrogenic, and anti-androgenic activities. []

Q8: What is the stability profile of this compound?

A8: While specific stability data is not extensively discussed in the provided articles, NOMAC is known to be stable under typical storage conditions.

Q9: Are there any specific formulation strategies employed to improve the stability, solubility, or bioavailability of NOMAC?

A: NOMAC has been formulated in various ways, including oral tablets, subdermal implants, and potentially vaginal rings. [, , , ] Specific details about formulation strategies to enhance its properties were not found in these articles.

Q10: How is NOMAC absorbed, distributed, metabolized, and excreted (ADME)?

A: While a detailed ADME profile is not provided in these articles, research indicates that NOMAC is well-absorbed after oral administration. [, ] It is likely metabolized in the liver, as is typical for steroid hormones, but specific metabolites were not identified in these studies.

Q11: Does the route of administration (e.g., oral vs. transdermal) affect the pharmacokinetics of NOMAC?

A: It's likely, but the provided articles focus primarily on oral administration and a few on implants. [, , ] More research is needed to compare the pharmacokinetic profiles of different NOMAC formulations.

Q12: What in vitro models have been used to study the effects of NOMAC?

A12: Researchers have employed various in vitro models, including:

- Human breast cancer cell lines (MCF-7 and T-47D): These cell lines are commonly used to study hormone-dependent breast cancer and the effects of progestins. [, , ]

- Rat granulosa cells: These cells are important for ovarian function and have been used to investigate the direct effects of NOMAC on steroidogenesis. []

- Human endothelial cells: These cells line blood vessels, and studies using them have provided insights into the potential cardiovascular effects of NOMAC. []

Q13: What in vivo models have been used to study NOMAC?

A: Rat models have been utilized to investigate the anti-androgenic effects of NOMAC on the prostate. [] Additionally, clinical trials in humans have been conducted to evaluate the efficacy and safety of NOMAC for various indications. [, , , , , , , , , , ]

Q14: What are the key findings from clinical trials on NOMAC?

A14: Clinical trials have demonstrated that NOMAC is effective for:

- Contraception: NOMAC-containing oral contraceptives have shown good contraceptive efficacy comparable to other established formulations. [, , , ]

- Menstrual Symptom Relief: NOMAC has effectively reduced menstrual pain, bleeding, and other associated symptoms in premenopausal women. [, , , ]

- Hormone Replacement Therapy (HRT): NOMAC has been successfully used in HRT to manage menopausal symptoms, often in combination with estradiol. [, , , ]

Q15: Are there any specific drug delivery approaches being explored for NOMAC to enhance its targeting to specific tissues?

A: Research suggests that subdermal implants and vaginal rings could offer alternative delivery methods for NOMAC, potentially leading to different pharmacokinetic profiles and localized effects. [, , , ]

Q16: What analytical techniques have been used to characterize and quantify NOMAC in biological samples?

A16: Researchers have employed various analytical techniques, including:

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been used to simultaneously quantify NOMAC and estradiol in plasma samples from postmenopausal women. []

Q17: How does the dissolution rate of NOMAC in various media affect its bioavailability?

A17: While the provided articles do not extensively discuss dissolution and solubility, these factors are crucial for oral bioavailability. Formulations are likely optimized to ensure adequate dissolution and absorption of NOMAC.

Q18: How have analytical methods for measuring NOMAC been validated?

A: Researchers have emphasized the importance of validating analytical methods for NOMAC, particularly immunoassays, due to the potential for interference from plasma components. Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of these assays. []

Q19: What measures are taken to ensure the quality control of NOMAC during its development and manufacturing?

A: The identification and characterization of impurities in NOMAC highlight the importance of stringent quality control measures throughout its production. [] These measures help to ensure the consistency, safety, and efficacy of NOMAC products.

Q20: What are some alternatives to this compound for contraception and hormone replacement therapy?

A: There are numerous alternatives to NOMAC, including other progestins (e.g., drospirenone, levonorgestrel) and different types of hormonal contraceptives (e.g., combined oral contraceptives containing ethinyl estradiol, progestin-only pills, hormonal IUDs, implants, patches, vaginal rings). The choice of contraceptive or HRT regimen depends on individual patient factors and preferences. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.